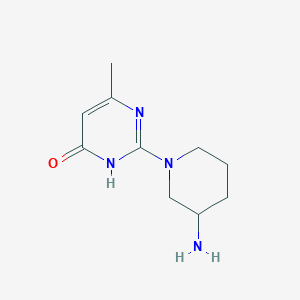

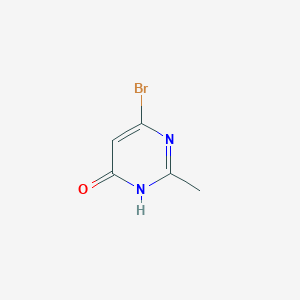

6-Bromo-2-methylpyrimidin-4-ol

説明

6-Bromo-2-methylpyrimidin-4-ol (6-BMP) is a synthetic compound that has been extensively studied in recent years for its potential applications in a variety of scientific fields. It is a white crystalline solid, and its chemical structure is composed of a pyrimidine ring with a methyl group and a bromine atom attached. 6-BMP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential applications in drug discovery, gene regulation, and metabolic engineering.

科学的研究の応用

Organic Synthesis Building Block

6-Bromo-2-methyl-4-pyrimidinol: serves as a versatile building block in organic synthesis. Its bromine atom can undergo various substitution reactions, allowing for the creation of a wide array of derivatives. This compound is particularly useful in constructing complex molecules for pharmaceuticals and agrochemicals due to its reactivity and the stability of the pyrimidinol core .

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-2-methyl-4-pyrimidinol is utilized for the synthesis of potential therapeutic agents. It is a precursor in the development of kinase inhibitors, which are important in the treatment of cancer and inflammatory diseases. The bromine atom provides a handle for cross-coupling reactions, which are pivotal in the modification of molecules to improve their pharmacological properties .

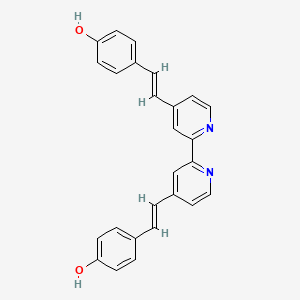

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The pyrimidinol moiety can be incorporated into larger conjugated systems, which are essential for creating materials with desirable electronic properties for use in solar cells and light-emitting diodes (LEDs) .

Analytical Chemistry

6-Bromo-2-methyl-4-pyrimidinol: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments like NMR (Nuclear Magnetic Resonance) and LCMS (Liquid Chromatography-Mass Spectrometry), ensuring accurate measurement of other substances .

Agricultural Research

In the field of agricultural research, derivatives of 6-Bromo-2-methyl-4-pyrimidinol are explored for their potential as novel pesticides or herbicides. The structural flexibility allows for the optimization of biological activity against various pests and weeds, contributing to the development of more effective and safer agricultural chemicals .

Photodynamic Therapy

This compound is also investigated for its use in photodynamic therapy (PDT). By modifying 6-Bromo-2-methyl-4-pyrimidinol to produce photosensitizers, researchers aim to develop treatments that can be activated by light to kill cancer cells or pathogens, minimizing damage to surrounding healthy tissues .

Chemical Education

Due to its straightforward synthesis and reactivity, 6-Bromo-2-methyl-4-pyrimidinol is an excellent candidate for laboratory experiments in chemical education. It provides students with hands-on experience in organic synthesis techniques, purification methods, and analytical tools .

Environmental Chemistry

Lastly, research into the environmental fate of 6-Bromo-2-methyl-4-pyrimidinol and its derivatives helps in understanding their impact on ecosystems. Studies on biodegradation, bioaccumulation, and toxicity are crucial for assessing the environmental risks associated with the use of these chemicals .

作用機序

Mode of Action

It has been reported that the compound can induce high levels of serum interferon in mice , suggesting that it may interact with the immune system and potentially influence the body’s response to viral infections.

Result of Action

Its reported ability to induce interferon suggests that it may have antiviral effects, potentially helping to protect cells from viral infection .

特性

IUPAC Name |

4-bromo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUQDXVNKAXRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methylpyrimidin-4-ol | |

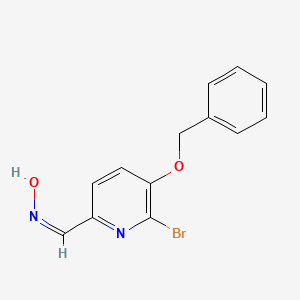

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)

![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)

![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)